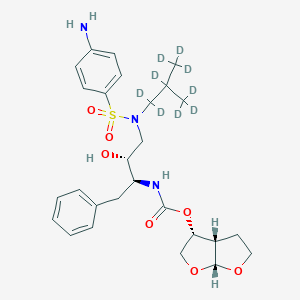

Darunavir-d9

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-SYUAEXFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated darunavir, specifically darunavir-d9. This isotopically labeled analog of the potent HIV-1 protease inhibitor, darunavir, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, ensuring accurate quantification in complex biological matrices. This document details a proposed synthetic pathway, experimental protocols, and in-depth characterization methodologies.

Introduction

Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of HIV-1.[1] Its mechanism of action involves the potent inhibition of the viral protease, an enzyme essential for the maturation of infectious virions.[2] The development of deuterated analogs of therapeutic agents, such as darunavir-d9, is crucial for advancing drug development. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, which is readily distinguishable by mass spectrometry. This property makes deuterated compounds ideal internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, allowing for precise and accurate quantification of the parent drug in biological samples.[1][3] Darunavir-d9, in which the nine hydrogen atoms of the isobutyl group are replaced with deuterium, is a commonly used internal standard for this purpose.[1][3]

Synthesis of Deuterated Darunavir (Darunavir-d9)

The synthesis of darunavir-d9 can be achieved by adapting established synthetic routes for darunavir, with the key modification being the use of a deuterated starting material, specifically isobutylamine-d9. A plausible and efficient synthetic approach is outlined below.

Proposed Synthetic Scheme

The synthesis commences with the reaction of a suitably protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane derivative with isobutylamine-d9. This is followed by sulfonylation and subsequent coupling with the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl moiety to yield the final deuterated product.

Experimental Workflow: Synthesis of Darunavir-d9

Caption: Proposed synthetic workflow for deuterated darunavir (darunavir-d9).

Detailed Experimental Protocols

Step 1: Synthesis of Deuterated Isobutylamine (Isobutylamine-d9)

The synthesis of isobutylamine-d9 is a critical prerequisite. While commercially available, it can also be synthesized from deuterated precursors. A common method involves the reduction of a deuterated pivalonitrile or the reductive amination of deuterated isobutyraldehyde.

Step 2: Synthesis of 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)-benzenesulfonamide

This key intermediate is synthesized in a multi-step process:

-

Epoxide Ring Opening: A protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane is reacted with isobutylamine-d9 in a suitable solvent such as isopropanol at an elevated temperature.

-

Sulfonylation: The resulting amino alcohol is then reacted with p-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane.

-

Reduction: The nitro group of the benzenesulfonamide is subsequently reduced to an amine, typically through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a solvent such as methanol or ethyl acetate.

Step 3: Coupling to form Darunavir-d9

The final step involves the coupling of the synthesized deuterated amine intermediate with an activated form of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

-

Activation of the Furan Moiety: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is activated with a coupling agent such as N,N'-disuccinimidyl carbonate (DSC) or bis-(4-nitrophenyl)carbonate in the presence of a base like pyridine or triethylamine.[4]

-

Coupling Reaction: The activated furan derivative is then reacted with the deuterated amine intermediate in an aprotic solvent like acetonitrile or N-methyl-2-pyrrolidinone (NMP) to yield darunavir-d9.[4]

Step 4: Purification

The final product is purified using techniques such as column chromatography on silica gel followed by recrystallization to obtain high-purity darunavir-d9.

Characterization of Deuterated Darunavir

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized darunavir-d9.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for confirming the successful incorporation of deuterium and determining the isotopic purity.

Experimental Protocol: HRMS Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range.

-

Data Analysis: The monoisotopic mass of darunavir-d9 is determined and compared to the theoretical mass. The isotopic distribution is analyzed to calculate the percentage of deuteration.

| Parameter | Non-deuterated Darunavir | Deuterated Darunavir (d9) |

| Molecular Formula | C₂₇H₃₇N₃O₇S | C₂₇H₂₈D₉N₃O₇S |

| Monoisotopic Mass | 547.2430 g/mol | 556.2995 g/mol |

| Expected [M+H]⁺ | 548.2508 m/z | 557.3073 m/z |

Table 1: Theoretical Mass Data for Darunavir and Darunavir-d9.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the specific locations of deuterium incorporation.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvents: Deuterated solvents such as DMSO-d₆ or CDCl₃ are used.

-

Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

-

Data Analysis: In the ¹H NMR spectrum of darunavir-d9, the signals corresponding to the isobutyl protons will be absent or significantly reduced in intensity. The remaining signals should correspond to the non-deuterated portions of the molecule. The ¹³C NMR spectrum will show the presence of all carbon atoms, with those bonded to deuterium exhibiting characteristic splitting patterns (if observed) and potentially slight shifts.

| Proton Assignment | Darunavir (Expected δ, ppm) | Darunavir-d9 (Expected δ, ppm) |

| Aromatic Protons | 6.6 - 7.8 | 6.6 - 7.8 |

| Phenylmethyl Protons | ~2.7 - 3.0 | ~2.7 - 3.0 |

| Hydroxy Proton | Variable | Variable |

| Carbamate NH | Variable | Variable |

| Furan Protons | ~3.5 - 5.1 | ~3.5 - 5.1 |

| Isobutyl CH | ~1.8 | Absent |

| Isobutyl CH₂ | ~2.9 | Absent |

| Isobutyl CH₃ | ~0.8 | Absent |

Table 2: Expected ¹H NMR Chemical Shifts for Darunavir and Darunavir-d9.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized deuterated darunavir.

Experimental Protocol: HPLC Analysis

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where darunavir has significant absorbance (e.g., 265 nm).

-

Analysis: The chromatogram is analyzed to determine the percentage purity based on the peak area of the main component relative to any impurities.

| Parameter | Typical Value |

| Chemical Purity | >98% |

| Isotopic Purity | >98% (as determined by MS) |

Table 3: Typical Purity Specifications for Darunavir-d9.

Mechanism of Action and Signaling Pathway

Darunavir exerts its antiviral effect by inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the viral life cycle as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[5][6] Inhibition of this process results in the production of immature, non-infectious viral particles.

Signaling Pathway: HIV-1 Protease Inhibition by Darunavir

Caption: Mechanism of action of darunavir in inhibiting HIV-1 protease.

Darunavir is a non-peptidic protease inhibitor designed to have high affinity and a high genetic barrier to resistance.[7] It binds to the active site of the protease, a C2-symmetric homodimer, through a network of hydrogen bonds, particularly with the catalytic aspartate residues (Asp25 and Asp25') and backbone atoms of the active site.[5] This tight binding competitively inhibits the natural substrates from accessing the active site, thereby blocking the catalytic activity of the enzyme.[5]

Conclusion

The synthesis and characterization of deuterated darunavir are essential for the accurate bioanalysis of this critical antiretroviral drug. By employing a synthetic strategy that incorporates a deuterated isobutyl moiety, darunavir-d9 can be produced with high chemical and isotopic purity. Rigorous characterization using mass spectrometry, NMR, and HPLC confirms the successful synthesis and ensures its suitability as an internal standard. A thorough understanding of its synthesis and characterization, coupled with knowledge of its mechanism of action, provides a solid foundation for researchers and drug development professionals working in the field of HIV therapeutics.

References

- 1. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Darunavir - Wikipedia [en.wikipedia.org]

- 6. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 7. Resilience to resistance of HIV-1 protease inhibitors: profile of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Darunavir and its deuterated analog, Darunavir-d9, in the context of HIV protease inhibition. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of the core mechanisms and workflows.

Core Mechanism of Action of Darunavir

Darunavir is a potent, second-generation, non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] Its mechanism of action is centered on the competitive inhibition of this viral enzyme.

HIV-1 protease is an aspartic protease that functions as a homodimer. It is responsible for the cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This proteolytic processing is an essential step in the maturation of infectious virions.

Darunavir is designed to mimic the transition state of the natural substrates of HIV-1 protease. It binds with high affinity to the active site of the protease dimer, preventing the entry and cleavage of the viral polyproteins. This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with the amino acid residues of the active site, including the catalytic aspartate residues (Asp25 and Asp25'). By blocking the protease's function, Darunavir leads to the production of immature, non-infectious viral particles, thus inhibiting viral replication.

A key feature of Darunavir's design is its extensive interaction with the backbone of the protease active site. This makes it less susceptible to resistance mutations, which often occur in the side chains of the active site residues. Darunavir has a high genetic barrier to the development of resistance compared to other protease inhibitors. Some studies also suggest a dual mechanism of action for Darunavir, where it not only inhibits the active protease dimer but may also interfere with the dimerization of protease monomers.

The Role of Deuteration in Darunavir-d9

Darunavir-d9 is a deuterated version of Darunavir, where nine hydrogen atoms on the isobutyl group have been replaced with deuterium. Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron.

The primary rationale for deuterating drugs is to leverage the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, it is more difficult for metabolic enzymes, such as the cytochrome P450 (CYP) family in the liver, to break the C-D bond.

In the case of Darunavir, the isobutyl moiety is a known site of metabolic oxidation. By deuterating this position, the metabolic breakdown of Darunavir-d9 is slowed down compared to its non-deuterated counterpart. This is expected to result in:

-

Longer half-life: The drug remains in the body for a longer period.

-

Increased plasma exposure (AUC): The overall amount of the drug in the bloodstream over time is higher.

-

Potentially reduced dosing frequency: Due to its longer half-life, the drug may be administered less often.

It is crucial to note that deuteration is a pharmacokinetic modification and is not expected to alter the fundamental pharmacodynamic properties of the drug. Therefore, the mechanism of action of Darunavir-d9 at the HIV protease active site is presumed to be identical to that of Darunavir. Currently, publicly available data directly comparing the in vitro inhibitory potency (e.g., IC50, Ki) of Darunavir-d9 and Darunavir is limited. Darunavir-d9 is often used as an internal standard in analytical methods for the quantification of Darunavir due to its similar chemical properties and distinct mass.

Quantitative Data: In Vitro Inhibitory Activity of Darunavir

| Parameter | Value | Description |

| IC50 | 3 - 6 nM | The half-maximal inhibitory concentration against various laboratory strains of HIV-1 in cell-based assays.[2] |

| Ki | 10 - 16 pM | The inhibition constant, representing the binding affinity of Darunavir to the purified HIV-1 protease enzyme. |

| EC50 | 55 ng/mL | The half-maximal effective concentration required to inhibit viral replication in cell culture, a measure of antiviral potency.[3][4] |

Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease. A common method is a fluorometric assay using a synthetic peptide substrate with a fluorophore and a quencher.

Principle: A synthetic peptide substrate containing a specific cleavage site for HIV-1 protease is flanked by a fluorescent donor molecule and a quencher molecule. In the intact peptide, the fluorescence is quenched due to their proximity (Förster Resonance Energy Transfer - FRET).[5][6][7][8][9][10] Upon cleavage by HIV-1 protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.[11][12] The rate of this increase is proportional to the enzyme's activity.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., based on the p17/p24 cleavage site)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing NaCl)[13]

-

Test compounds (Darunavir, Darunavir-d9) dissolved in DMSO

-

Control inhibitor (e.g., Pepstatin A)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test compounds and a control inhibitor in DMSO. Serially dilute the compounds in assay buffer to the desired concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of recombinant HIV-1 protease to each well. Then, add the serially diluted test compounds or control inhibitor. Include wells with enzyme only (positive control) and wells with buffer only (background). Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm or 490/520 nm, depending on the substrate).[8][10][11][12] Measure the fluorescence intensity kinetically at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes) at 37°C.[11][12]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known. For tight-binding inhibitors like Darunavir, the Morrison equation may be more appropriate.[13]

-

Cell-Based Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.

Principle: When TZM-bl cells are infected with HIV-1, the viral Tat protein is produced, which activates the HIV-1 LTR promoter, leading to the expression of the luciferase reporter gene.[14][15][16] The amount of light produced by the luciferase reaction is directly proportional to the level of viral replication.[14][15] An antiviral compound will inhibit viral replication and thus reduce luciferase expression.

Materials:

-

TZM-bl cells

-

HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

Test compounds (Darunavir, Darunavir-d9)

-

96-well clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell adherence.[17]

-

Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the diluted compounds.

-

Virus Infection: Add a pre-titered amount of HIV-1 virus stock to each well. Include wells with cells and virus but no compound (virus control) and wells with cells only (cell control).

-

Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.[14][16]

-

Luciferase Assay: After incubation, remove the culture medium and add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase reaction.

-

Luminescence Measurement: Measure the luminescence in each well using a luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the virus control.

-

Plot the percentage of inhibition against the compound concentration.

-

Determine the EC50 value (the concentration at which 50% of viral replication is inhibited) from the dose-response curve.

-

Visualizations

Mechanism of Action of Darunavir

Caption: Darunavir inhibits HIV maturation by binding to the active site of HIV protease.

Experimental Workflow for HIV-1 Protease Inhibition Assay

Caption: Workflow for determining the IC50 of protease inhibitors.

Experimental Workflow for Cell-Based Antiviral Assay

Caption: Workflow for determining the EC50 of antiviral compounds.

References

- 1. patents.justia.com [patents.justia.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of darunavir at 900 milligrams and ritonavir at 100 milligrams once daily when coadministered with efavirenz at 600 milligrams once daily in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 7. researchgate.net [researchgate.net]

- 8. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 9. eurogentec.com [eurogentec.com]

- 10. SensoLyte® 520 HIV Protease Assay Kit Fluorimetric - 1 kit [eurogentec.com]

- 11. abcam.co.jp [abcam.co.jp]

- 12. abcam.cn [abcam.cn]

- 13. raineslab.com [raineslab.com]

- 14. hiv.lanl.gov [hiv.lanl.gov]

- 15. hiv.lanl.gov [hiv.lanl.gov]

- 16. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal, albeit often behind-the-scenes, role of Darunavir-d9 in the field of virology. While not a therapeutic agent itself, this stable isotope-labeled (SIL) analogue of the potent HIV-1 protease inhibitor, Darunavir, is a critical tool in the precise quantification of the active drug in complex biological matrices. Such accurate measurements are fundamental to understanding the pharmacokinetics, safety, and efficacy of Darunavir, thereby underpinning its successful clinical use in the management of HIV infection. This guide will provide an in-depth look at the methodologies where Darunavir-d9 is employed, offering detailed experimental protocols and quantitative data for researchers and drug development professionals.

The Critical Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accurate and precise results. An ideal internal standard should behave chemically and physically as closely as possible to the analyte of interest to compensate for variations during sample preparation and analysis. A stable isotope-labeled internal standard, such as Darunavir-d9, is considered the "gold standard" for this purpose. The incorporation of nine deuterium atoms into the Darunavir structure results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug. This allows it to co-elute with Darunavir during chromatography and experience similar ionization efficiency in the mass spectrometer, yet be distinguishable by its mass-to-charge ratio (m/z).

Quantitative Analysis of Darunavir in Biological Matrices

The primary application of Darunavir-d9 is as an internal standard for the quantification of Darunavir in various biological samples, most commonly human plasma and peripheral blood mononuclear cells (PBMCs). This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies.

Data Presentation: LC-MS/MS Parameters for Darunavir Quantification

The following table summarizes typical mass spectrometry parameters used for the detection and quantification of Darunavir and its internal standard, Darunavir-d9. These values are representative and may be optimized for specific instrumentation and matrices.

| Parameter | Darunavir | Darunavir-d9 (Internal Standard) |

| Parent Ion (m/z) | 548.2 | 557.2 |

| Product Ion (m/z) | 392.2 | 401.2 |

| Collision Energy (eV) | 25 | 25 |

| Cone Voltage (V) | 40 | 40 |

Note: These values can vary depending on the specific mass spectrometer and source conditions used.

Experimental Protocols

Protocol 1: Quantification of Darunavir in Human Plasma using LC-MS/MS

This protocol outlines a typical procedure for the extraction and analysis of Darunavir from human plasma samples.

1. Materials and Reagents:

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Darunavir reference standard

-

Darunavir-d9 internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation (Solid Phase Extraction):

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of Darunavir-d9 internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in the data table.

4. Quantification:

-

The concentration of Darunavir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared in a blank matrix.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

Caption: A high-level overview of the bioanalytical workflow for Darunavir quantification.

Caption: The logic of using a stable isotope-labeled internal standard for accurate quantification.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Darunavir-d9, a deuterium-labeled isotopologue of the HIV protease inhibitor Darunavir, as a critical tool in the study of its metabolism. This document details the metabolic pathways of Darunavir, the principles of using stable isotope-labeled compounds in metabolic research, and practical experimental protocols for in vitro studies.

Introduction to Darunavir and its Metabolism

Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor.[1] It is a cornerstone of highly active antiretroviral therapy (HAART), particularly for treatment-experienced patients. The clinical efficacy of Darunavir is significantly influenced by its pharmacokinetic profile, which is primarily dictated by its metabolism.

Darunavir is extensively metabolized in the liver, almost exclusively by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3][4] This rapid metabolism leads to a low oral bioavailability, necessitating co-administration with a pharmacokinetic enhancer, typically a low dose of ritonavir or cobicistat.[1][3] These "boosters" are potent inhibitors of CYP3A4, thereby reducing the first-pass metabolism of Darunavir and significantly increasing its plasma concentrations and half-life.[2][3][5]

The primary metabolic pathways of Darunavir involve oxidation.[2] A study utilizing [14C]darunavir in healthy male subjects identified the main routes of metabolism as:

-

Carbamate hydrolysis: Cleavage of the carbamate linkage.

-

Isobutyl aliphatic hydroxylation: Oxidation of the isobutyl group.

-

Aniline aromatic hydroxylation: Oxidation of the aniline ring.

-

Benzylic aromatic hydroxylation: A lesser pathway involving oxidation of the benzylic moiety.

-

Glucuronidation: A minor conjugation pathway.[2]

The co-administration of ritonavir significantly inhibits the first three major metabolic pathways, leading to a substantial increase in the excretion of unchanged Darunavir.[2]

The Role of Stable Isotope Labeling in Metabolism Studies

Stable isotope labeling, particularly with deuterium (²H or D), is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. The use of compounds like Darunavir-d9 offers several advantages:

-

Internal Standards in Bioanalysis: Deuterium-labeled compounds are ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[6] Their chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and chromatographic behavior, while their mass difference allows for distinct detection by the mass spectrometer.

-

Metabolite Identification: Co-administering a 1:1 mixture of the labeled and unlabeled drug can simplify the identification of metabolites in complex biological matrices. Metabolites will appear as doublet peaks in the mass spectrum with a characteristic mass shift, distinguishing them from endogenous compounds.

-

Elucidation of Metabolic Pathways: By tracking the fate of the isotopic label, researchers can gain insights into metabolic pathways and bioactivation mechanisms.

-

Investigation of the Kinetic Isotope Effect (KIE): The replacement of a hydrogen atom with a deuterium atom at a site of metabolic oxidation can slow down the rate of the reaction. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. This phenomenon, known as the deuterium kinetic isotope effect, can be a valuable tool for identifying the rate-limiting steps in a metabolic pathway and for designing drugs with improved pharmacokinetic profiles.

Darunavir-d9 as a Tool for Studying Darunavir Metabolism

Darunavir-d9 is a deuterated analog of Darunavir, where nine hydrogen atoms have been replaced with deuterium. Its primary application in published literature is as an internal standard for the accurate quantification of Darunavir in biological samples using LC-MS/MS.[6]

While direct comparative metabolism studies of Darunavir and Darunavir-d9 are not extensively available in the public domain, the principles of stable isotope labeling suggest its potential for deeper metabolic investigation. By strategically placing the deuterium labels on moieties susceptible to metabolism, such as the isobutyl group, one could probe the kinetic isotope effect on specific metabolic pathways. A significant KIE would manifest as a change in the ratio of different metabolites formed from Darunavir-d9 compared to Darunavir.

Experimental Protocols

In Vitro Metabolism of Darunavir using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of Darunavir in vitro.

Materials:

-

Darunavir

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Darunavir-d9 (as internal standard)

Procedure:

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, human liver microsomes (final protein concentration typically 0.2-1 mg/mL), and the NADPH regenerating system.

-

Prepare a stock solution of Darunavir in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <0.5%, to avoid enzyme inhibition).

-

-

Incubation:

-

Pre-warm the incubation mixtures at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding Darunavir to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile) with the internal standard (Darunavir-d9).

-

-

Sample Processing:

-

Vortex the quenched samples to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Data Analysis:

-

The disappearance of the parent compound (Darunavir) over time is monitored by LC-MS/MS.

-

The metabolic stability can be expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

LC-MS/MS Method for the Quantification of Darunavir

This is a representative LC-MS/MS method for the analysis of Darunavir in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Phenomenex Synergi Fusion-RP 80A, 150 mm x 2 mm, 4 µm particle size).[7]

-

Mobile Phase: A gradient of water with 0.05% formic acid (Solvent A) and acetonitrile with 0.05% formic acid (Solvent B).[7]

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

Column Temperature: 35°C.[7]

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Darunavir: Monitor a specific precursor ion to product ion transition (e.g., m/z 548.3 → 392.3).

-

Darunavir-d9 (Internal Standard): Monitor the corresponding transition for the deuterated analog (e.g., m/z 557.3 → 401.3).

-

Data Acquisition and Processing:

-

The peak areas of the analyte (Darunavir) and the internal standard (Darunavir-d9) are integrated.

-

A calibration curve is constructed by plotting the peak area ratio (Darunavir/Darunavir-d9) against the concentration of the calibration standards.

-

The concentration of Darunavir in the unknown samples is determined from the calibration curve.

Quantitative Data

The following table summarizes key pharmacokinetic and metabolic data for Darunavir from published studies.

| Parameter | Unboosted Darunavir | Boosted Darunavir (with Ritonavir) | Reference |

| Oral Bioavailability | 37% | 82% | [3] |

| Terminal Elimination Half-life | Not specified | ~15 hours | [3] |

| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 (inhibited) | [2][3][4] |

| Excretion of Unchanged Drug (as % of dose) | 8.0% | 48.8% | [2] |

| Excretion in Feces (% of dose) | 81.7% (total radioactivity) | 79.5% (total radioactivity) | [2] |

| Excretion in Urine (% of dose) | 12.2% (total radioactivity) | 13.9% (total radioactivity) | [2] |

Visualizations

Darunavir Metabolic Pathway

Caption: Major metabolic pathways of Darunavir, primarily mediated by CYP3A4.

Experimental Workflow for In Vitro Metabolism Study

Caption: A typical workflow for an in vitro Darunavir metabolism study.

Logical Relationship of Darunavir Boosting

Caption: The mechanism of action of ritonavir in boosting Darunavir exposure.

Conclusion

Darunavir-d9 is an indispensable tool in the bioanalysis of Darunavir, serving as a robust internal standard for accurate quantification. While its application in elucidating the finer details of Darunavir's metabolic pathways through kinetic isotope effect studies is a promising area for further research, the foundational knowledge of Darunavir's metabolism, primarily through CYP3A4, is well-established. The experimental protocols and data presented in this guide provide a solid framework for researchers and drug development professionals working with this important antiretroviral agent. Future studies employing Darunavir-d9 in comparative metabolic profiling could offer deeper insights into the mechanisms of its biotransformation and potential for metabolic drug-drug interactions.

References

- 1. Darunavir - Wikipedia [en.wikipedia.org]

- 2. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Methodological & Application

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Darunavir in human plasma. The method utilizes Darunavir-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated over a linear range suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Monitoring its concentration in plasma is crucial for optimizing therapeutic efficacy and minimizing potential toxicity. This document provides a detailed protocol for the quantification of Darunavir in human plasma using a reliable HPLC-MS/MS method, which is considered the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a deuterated internal standard, Darunavir-d9, corrects for matrix effects and variations in sample processing and instrument response, leading to highly reliable results.

Experimental

Materials and Reagents

-

Darunavir reference standard

-

Darunavir-d9 internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)

Preparation of Solutions

-

Darunavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Darunavir reference standard in methanol.

-

Darunavir-d9 Internal Standard (IS) Working Solution (100 ng/mL): Prepare a stock solution of Darunavir-d9 in methanol and dilute it with 50:50 (v/v) acetonitrile:water to the final working concentration.

-

Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions of Darunavir by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Spike these working solutions into blank human plasma to obtain calibration standards and quality control samples at various concentrations.

Protocols

Sample Preparation

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the Darunavir-d9 internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 500 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube or vial for HPLC-MS/MS analysis.

HPLC Conditions

| Parameter | Value |

| Column | C18 reversed-phase, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 70% B. |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 2-3 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Darunavir Transition | 548.1 → 392.0[1] |

| Darunavir-d9 Transition | 557.1 → 401.0[1] |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 200 ms |

Data Presentation

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical performance characteristics.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Darunavir | 1.0 - 5000 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |

| Low | 3.0 | < 15 | < 15 | 85 - 115 |

| Medium | 500 | < 15 | < 15 | 85 - 115 |

| High | 4000 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery

| Analyte | Concentration Level | Mean Recovery (%) |

| Darunavir | Low | ~90 |

| Darunavir | High | ~90 |

| Darunavir-d9 | Working Concentration | ~89 |

Visualizations

Caption: Experimental workflow for Darunavir plasma quantification.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Darunavir in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method suitable for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring accurate and precise results for pharmacokinetic studies and therapeutic drug monitoring of Darunavir.

References

Application Note

Introduction

Darunavir (DRV) is a potent protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV-1) infection. Therapeutic drug monitoring of darunavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of darunavir in human plasma, utilizing its deuterated stable isotope, Darunavir-d9, as the internal standard (IS). The methodology presented herein is designed for high-throughput analysis in clinical and research settings.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of darunavir.

Experimental Workflow

The following diagram outlines the major steps in the bioanalytical workflow for the quantification of darunavir in human plasma.

Caption: A flowchart illustrating the key stages of the LC-MS/MS method for darunavir analysis.

Experimental Protocols

Materials and Reagents

-

Darunavir reference standard and Darunavir-d9 internal standard.

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid and ammonium acetate.

-

Human plasma (K2EDTA).

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

An electrospray ionization (ESI) source was used.

Sample Preparation

A protein precipitation method is employed for sample preparation.[1]

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add the internal standard, Darunavir-d9.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.[2]

-

Vortex the mixture for approximately 2 minutes.[2]

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes.[2]

-

Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: A C18 analytical column is commonly used for separation.[3][4]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 5mM ammonium acetate) is effective.[3][5] A typical composition could be Acetonitrile:0.1% Formic Acid (50:50, v/v).

-

Flow Rate: A flow rate of 0.6 mL/min is often employed.

-

Injection Volume: 5 µL.[2]

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[3][5]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[3]

-

MRM Transitions: The precursor to product ion transitions monitored are:

-

Darunavir: m/z 548.1 → 392.0[3]

-

Darunavir-d9 (IS): The specific transition for Darunavir-d9 is not explicitly stated in the provided search results, but it would be approximately m/z 557.1 → [Product Ion]. The product ion would be determined during method development.

-

Quantitative Data Summary

The following tables summarize the validation parameters for a typical LC-MS/MS method for darunavir quantification.

Table 1: Linearity and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 20.10–3501.23 ng/mL | [5] |

| Correlation Coefficient (r²) | ≥ 0.99 | [5] |

| Lower Limit of Quantification (LLOQ) | 20.20 ng/mL | [3] |

Table 2: Precision and Accuracy

| Quality Control Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |

| LLOQ | 7.65 | 104 | - | - | [3] |

| Low QC | < 5.0 | 99.79 - 100.24 | < 5.0 | 99.74 - 100.61 | [6] |

| Medium QC | < 5.0 | 99.79 - 100.24 | < 5.0 | 99.74 - 100.61 | [6] |

| High QC | < 5.0 | 99.79 - 100.24 | < 5.0 | 99.74 - 100.61 | [6] |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Recovery (%) | Recovery Precision (%CV) | Matrix Effect (%CV) | Reference |

| Darunavir | 78.36 ± 2.59 | 0.21 - 0.57 | No significant effect observed | [5] |

| Darunavir-d9 | 94.19 | - | - |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of darunavir in human plasma. The use of a deuterated internal standard, Darunavir-d9, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. The simple protein precipitation extraction procedure allows for a high-throughput workflow, making this method well-suited for routine therapeutic drug monitoring and clinical research applications.

References

- 1. news-medical.net [news-medical.net]

- 2. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnrjournal.com [pnrjournal.com]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the study of HIV-1 protease inhibitors, with a specific focus on the potential applications of Darunavir-d9. Darunavir is a potent second-generation HIV-1 protease inhibitor.[1] Its deuterated isotopologue, Darunavir-d9, is commonly employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of darunavir in biological matrices.[1] While not typically used as a primary screening agent, the principles of HTS for HIV-1 protease can be adapted to incorporate Darunavir-d9 for specialized screening paradigms, such as competitive binding assays or as a tool for mass spectrometry-based screening.

Introduction to HIV-1 Protease as a Drug Target

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle. It is an aspartyl protease responsible for the cleavage of Gag and Gag-Pol polyprotein precursors into mature, functional viral proteins.[2][3] This maturation step is essential for the production of infectious virions.[2] Inhibition of HIV-1 protease results in the release of immature, non-infectious viral particles, thus halting the progression of the infection.[3] This makes HIV-1 protease a prime target for antiretroviral therapy.[4]

Signaling Pathway of HIV-1 Maturation

The following diagram illustrates the role of HIV-1 protease in the viral life cycle.

Caption: Role of HIV-1 Protease in the viral life cycle and its inhibition by Darunavir.

High-Throughput Screening Assays for HIV-1 Protease Inhibitors

A variety of HTS assays have been developed to identify novel inhibitors of HIV-1 protease. These can be broadly categorized as biochemical assays and cell-based assays.

Biochemical Assay: FRET-Based Protease Activity Assay

This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by HIV-1 protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

Experimental Workflow:

References

- 1. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 3. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darunavir is a potent protease inhibitor used in the treatment of HIV infection.[1][2][3] Accurate quantification of Darunavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[4][5] This application note provides a detailed protocol for the preparation of Darunavir-d9 standard solutions for use as an internal standard in the calibration of analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Darunavir-d9 is a deuterated analog of Darunavir and is an ideal internal standard as it shares similar physicochemical properties with the analyte but has a different mass, allowing for accurate quantification.[6]

Materials and Reagents

-

Darunavir Ethanolate (Reference Standard)

-

Darunavir-d9 (Internal Standard)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Dimethyl sulfoxide (DMSO)

-

Deionized or HPLC-grade water

-

Volumetric flasks (Class A)

-

Calibrated pipettes

-

Analytical balance

-

Vortex mixer

-

Sonicator

Experimental Protocols

Preparation of Darunavir Stock Solution (1 mg/mL)

-

Accurately weigh approximately 10 mg of Darunavir Ethanolate reference standard into a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol to the flask.[7]

-

Sonicate the solution for 15 minutes to ensure complete dissolution.[7]

-

Allow the solution to return to room temperature.

-

Make up the volume to 10 mL with methanol and mix thoroughly. This is the Darunavir Stock Solution (1 mg/mL) .

-

Store the stock solution at -20°C or -80°C for long-term stability.[8][9]

Preparation of Darunavir-d9 Internal Standard Stock Solution (1 mg/mL)

-

Accurately weigh approximately 1 mg of Darunavir-d9 into a 1 mL volumetric flask.

-

Dissolve the standard in methanol.

-

Vortex and sonicate briefly to ensure complete dissolution.

-

Make up the volume to 1 mL with methanol and mix thoroughly. This is the Darunavir-d9 Stock Solution (1 mg/mL) .

Preparation of Working Solutions

Darunavir Working Solution (100 µg/mL):

-

Pipette 1 mL of the Darunavir Stock Solution (1 mg/mL) into a 10 mL volumetric flask.

-

Dilute to the mark with a 1:1 solution of methanol and HPLC-grade water.[2] This is the Darunavir Working Solution (100 µg/mL) .

Darunavir-d9 Internal Standard Working Solution (10 µg/mL):

-

Pipette 100 µL of the Darunavir-d9 Stock Solution (1 mg/mL) into a 10 mL volumetric flask.

-

Dilute to the mark with a 1:1 solution of methanol and HPLC-grade water. This is the Darunavir-d9 Working Solution (10 µg/mL) .

Preparation of Calibration Curve Standards

Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, cell lysate) with appropriate volumes of the Darunavir Working Solution and a fixed volume of the Darunavir-d9 Internal Standard Working Solution. The final concentration of the internal standard should be consistent across all calibration points and samples.

Example Calibration Curve Points:

| Calibration Level | Darunavir Concentration (ng/mL) | Volume of Darunavir Working Solution (100 µg/mL) to add to 1 mL blank matrix | Final Darunavir-d9 Concentration (ng/mL) |

| 1 | 5 | 50 nL | 100 |

| 2 | 10 | 100 nL | 100 |

| 3 | 50 | 500 nL | 100 |

| 4 | 100 | 1 µL | 100 |

| 5 | 500 | 5 µL | 100 |

| 6 | 1000 | 10 µL | 100 |

| 7 | 2000 | 20 µL | 100 |

| 8 | 5000 | 50 µL | 100 |

Note: The volumes of working solution to be added may be adjusted based on the desired concentration range and the sensitivity of the analytical instrument.

Data Presentation

The following table summarizes the concentrations of the prepared solutions:

| Solution Name | Compound | Concentration | Solvent |

| Darunavir Stock Solution | Darunavir Ethanolate | 1 mg/mL | Methanol |

| Darunavir-d9 Stock Solution | Darunavir-d9 | 1 mg/mL | Methanol |

| Darunavir Working Solution | Darunavir | 100 µg/mL | Methanol:Water (1:1) |

| Darunavir-d9 Working Solution | Darunavir-d9 | 10 µg/mL | Methanol:Water (1:1) |

Visualizations

The following diagram illustrates the workflow for the preparation of Darunavir and Darunavir-d9 standard solutions.

Caption: Workflow for Darunavir-d9 Standard Solution Preparation.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. extranet.who.int [extranet.who.int]

- 5. extranet.who.int [extranet.who.int]

- 6. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrpc.com [ijrpc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV-1) infection.[1] Therapeutic Drug Monitoring (TDM) of darunavir is crucial for optimizing treatment efficacy and minimizing toxicity. This application note details a robust liquid-liquid extraction (LLE) procedure for the quantitative analysis of darunavir from human plasma using its stable isotope-labeled internal standard (IS), darunavir-d9, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

Liquid-liquid extraction is a sample preparation technique used to separate analytes from complex matrices based on their differential solubilities in two immiscible liquid phases—typically an aqueous sample and an organic solvent. In this protocol, plasma proteins are first precipitated, and then darunavir and its internal standard are extracted from the aqueous plasma into an organic solvent, methyl tert-butyl ether (MTBE). This process isolates the analytes from endogenous interferences such as salts, proteins, and phospholipids, thereby reducing matrix effects and improving the sensitivity and reliability of subsequent LC-MS/MS analysis. The use of darunavir-d9 as an internal standard corrects for variability during sample preparation and instrumental analysis.

Experimental Protocols

Materials and Reagents

-

Darunavir reference standard

-

Darunavir-d9 (Internal Standard)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Methanol, HPLC grade[2]

-

Acetonitrile, HPLC grade[3]

-

Ammonium formate, analytical grade[3]

-

Formic acid, analytical grade[3]

-

Type I Reagent Grade Water

-

Control human plasma (with K2-EDTA as anticoagulant)

-

Standard laboratory equipment: vortex mixer, microcentrifuge, analytical balance, nitrogen evaporator.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve darunavir and darunavir-d9 in methanol to prepare individual stock solutions at a concentration of 1 mg/mL.[2] Store at 2-8°C.

-

Working Standard Solutions: Prepare working standard solutions for darunavir by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture to create calibration curve (CC) and quality control (QC) standards.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the darunavir-d9 stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration suitable for spiking into plasma samples.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

-

Spike blank human plasma with the appropriate darunavir working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

-

A typical calibration curve range is 10-2,000 ng/mL.[4]

-

QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Liquid-Liquid Extraction (LLE) Procedure

-

Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

-

Pipette 100 µL of plasma (blank, standard, QC, or sample) into the appropriately labeled tubes.

-

Add 20 µL of the darunavir-d9 internal standard working solution to all tubes except for the blank. Add 20 µL of 50% methanol to the blank tube.[3]

-

Vortex briefly (approx. 10 seconds) to mix.

-

Add 250 µL of acetonitrile to precipitate proteins, and vortex for 2 minutes.[3]

-

Add 800 µL of methyl tert-butyl ether (MTBE) to each tube.[5][6]

-

Vortex vigorously for 5 minutes to ensure thorough extraction.

-

Centrifuge the samples at 4000 rpm for 5 minutes at 20°C to separate the aqueous and organic layers.[3]

-

Carefully transfer the upper organic layer (supernatant) to a clean set of labeled tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 70:30 v/v acetonitrile:2mM ammonium formate with 0.1% formic acid).[3]

-

Vortex to dissolve the residue, and transfer the solution to autosampler vials for LC-MS/MS analysis.

Data Presentation

The performance of this method is summarized in the tables below, with data compiled from validated bioanalytical procedures.

Table 1: Summary of Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 10 - 2,000 ng/mL | [3][4] |

| Correlation Coefficient (r²) | > 0.99 | [4] |

| Accuracy (% Recovery) | 98.0% - 102.4% | [3][4] |

| Precision (Intra-batch %CV) | 0.5% - 3.5% | [3] |

| Precision (Inter-batch %CV) | 0.9% - 3.3% | [3] |

| Matrix Effect (%CV) | 1.71% (Not Significant) | [3] |

| Extraction Recovery | 86.0% - 111.1% | [7] |

Table 2: Typical LC-MS/MS Instrument Conditions

| Parameter | Condition | Reference |

| HPLC Column | Agilent, Zorbax XDB C18 (2.1 x 50 mm, 5 µm) | [3][4] |

| Mobile Phase | A: 2mM Ammonium Formate + 0.1% Formic Acid in WaterB: Acetonitrile | [3] |

| Gradient/Isocratic | Isocratic (70% B) | [3] |

| Flow Rate | 0.12 mL/min | [3] |

| Injection Volume | 10 µL | [3] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [2] |

| MS Detection | Multiple Reaction Monitoring (MRM) | [2] |

| MRM Transition (Darunavir) | m/z 548.3 → 392.3 | [2][7] |

| MRM Transition (Darunavir-d9) | m/z 557.3 → 401.3 (Typical) |

Mandatory Visualization

Caption: Workflow for Liquid-Liquid Extraction of Darunavir.

References

- 1. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. lcms.cz [lcms.cz]

- 6. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]

- 7. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions for the detection and optimization of Darunavir using Darunavir-d9 as an internal standard via LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for Darunavir and its deuterated internal standard, Darunavir-d9?

A1: Darunavir is typically analyzed in positive electrospray ionization (ESI) mode.[1][2][3] The most common precursor ion is the protonated molecule [M+H]+. The transition for the deuterated internal standard, Darunavir-d9 (DRV-d9), will have a higher mass for the precursor ion due to the nine deuterium atoms, while the product ion often remains the same.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |

| Darunavir | 548.1 - 548.5 | 392.0 - 392.3 | Positive | [1][2][3][4] |

| Darunavir-d9 (IS) | ~557.5 | ~392.3 | Positive | Inferred from[5] |

Q2: Why use Darunavir-d9 as an internal standard (IS)?

A2: A stable isotope-labeled (SIL) internal standard like Darunavir-d9 is the ideal choice for quantitative LC-MS/MS analysis. Because SIL-ISs have very similar physicochemical properties to the analyte, they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[6] This allows for accurate correction of variations during sample preparation and analysis, improving method precision and accuracy.[6]

Q3: What type of sample preparation is recommended for plasma samples?

A3: For plasma samples, protein precipitation (PP) is a simple, rapid, and effective method for extracting Darunavir.[1] This technique involves adding a solvent like acetonitrile or methanol to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and internal standard, can often be directly injected or evaporated and reconstituted in the mobile phase.[1][7]

Q4: What are the common liquid chromatography (LC) conditions used for Darunavir analysis?

A4: Reversed-phase chromatography using a C18 column is the most common approach.[1][3][8][9] Mobile phases typically consist of an aqueous component with a modifier (like ammonium formate or formic acid) and an organic solvent (like acetonitrile or methanol).[3][8][9][10]

| Parameter | Typical Conditions |

| Column | C18 Reversed-Phase (e.g., X-Bridge, Zorbax, Hibar)[3][8][9][11] |

| Mobile Phase A | Water with 0.1% Formic Acid or 2-5mM Ammonium Formate[3][10] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[1][10] |

| Elution | Isocratic or Gradient[9][10] |

| Flow Rate | 0.2 - 1.0 mL/min[1][9][10][11] |

| Column Temp. | 30 - 55 °C[9][10][11] |

Experimental Protocols

Protocol 1: Plasma Sample Preparation via Protein Precipitation

-

Spiking: To 100 µL of human plasma in a microcentrifuge tube, add the Darunavir-d9 internal standard solution.

-

Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[7]

-

Vortexing: Vortex the mixture for approximately 2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[1]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 70:30 Acetonitrile/Water with 0.1% Formic Acid).[3][7]

-

Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: Suggested LC-MS/MS Method Parameters

The following table provides a starting point for method development. Parameters must be optimized for your specific instrument and column.

| Parameter | Setting | Rationale |

| LC Column | Agilent Zorbax XDB C18 (2.1 x 50 mm, 5 µm) | A common column providing good peak shape.[3] |

| Mobile Phase | A: 2mM Ammonium Formate w/ 0.1% Formic AcidB: Acetonitrile w/ 0.1% Formic Acid | Provides good ionization and chromatographic separation.[3] |

| Gradient | 70% B (Isocratic) | A simple starting point; can be optimized to a gradient if needed.[3] |

| Flow Rate | 0.4 mL/min | A moderate flow rate suitable for smaller ID columns.[10] |

| Injection Vol. | 5 - 10 µL | Balances sensitivity with potential for column overload.[3][11] |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[12] |

| Ionization Mode | ESI Positive | Provides the highest response for Darunavir.[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification.[2] |

| DRV Transition | m/z 548.3 → 392.3 | Confirmed precursor to product ion transition.[4] |

| DRV-d9 Transition | m/z 557.3 → 392.3 | Predicted transition for the deuterated internal standard. |

| Source Temp. | 500 °C | Optimized for efficient desolvation.[13] |

| IonSpray Voltage | 5000 V | A typical voltage for generating a stable spray.[13] |

Troubleshooting Guide

Issue: No or very low signal for both Darunavir and Darunavir-d9.

-

Possible Cause 1: LC-MS Connection. The fluidic path from the LC to the mass spectrometer may be disconnected or blocked.

-

Solution: Check all tubing and fittings between the column outlet and the MS source. Ensure the LC outlet is properly connected to the ion source.[14]

-

-

Possible Cause 2: Ion Source Issue. The electrospray needle could be clogged, or the source parameters (e.g., temperature, gas flows, voltage) may be incorrect.

-

Possible Cause 3: No Mobile Phase Flow. The LC pumps may not be delivering solvent.

Issue: Poor peak shape (tailing, fronting, or splitting).

-

Possible Cause 1: Column Contamination or Degradation. The analytical column may be overloaded or contaminated with residue from previous samples.

-

Solution: Wash the column with a strong solvent. If performance does not improve, the column may need to be replaced. Poor peak shape can result from column contamination or overload.[15]

-

-

Possible Cause 2: Incompatible Sample Solvent. The solvent used to reconstitute the sample may be too strong compared to the initial mobile phase, causing distortion.

-

Solution: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the starting mobile phase.

-

-

Possible Cause 3: Secondary Interactions. Residual silanol groups on the column can interact with the analyte, causing peak tailing.

-

Solution: Adjust the pH of the mobile phase or use a column with better end-capping. The interaction between the analyte, column, and mobile phase can be complex.[16]

-

Issue: High background noise or extraneous peaks.

-

Possible Cause 1: Contamination. Contamination can come from solvents, reagents, sample collection tubes, or carryover from a previous injection.[15]

-

Solution: Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives. Inject a blank solvent run to check for carryover. If carryover is present, implement a robust needle wash protocol.[12]

-

-

Possible Cause 2: Matrix Effects. Co-eluting compounds from the biological matrix (e.g., phospholipids) can suppress or enhance the analyte signal and contribute to background noise.[16]

-

Solution: Improve the sample clean-up procedure. A more rigorous extraction method like solid-phase extraction (SPE) may be necessary. Adjusting the chromatography to separate the analyte from the interfering compounds is also an effective strategy.

-

Issue: Inconsistent or variable internal standard (IS) response.

-

Possible Cause 1: Sample Preparation Inconsistency. The IS may not have been added consistently to all samples and standards, or there may be variability in the extraction process.

-

Solution: Review the pipetting and sample handling procedures to ensure consistency. Greater IS variability in study samples compared to standards can indicate a non-optimized sample processing method.[6]

-

-

Possible Cause 2: IS Instability. The internal standard may be degrading in the sample matrix or in the autosampler.

-

Solution: Investigate the stability of Darunavir-d9 under your specific storage and analysis conditions.

-

-

Possible Cause 3: Suboptimal Chromatography. Although unlikely with a SIL-IS, a slight retention time shift between the analyte and IS can lead to differential matrix effects if they elute on the shoulder of an interfering peak.[6]

-

Solution: Optimize the chromatography to ensure the analyte and IS peaks are symmetrical and co-elute perfectly.

-

Visualizations

Caption: General experimental workflow for Darunavir analysis.

Caption: Troubleshooting logic for "No/Low Analyte Signal".

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sciencescholar.us [sciencescholar.us]

- 4. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitoring Antiretrovirals by High Resolution Mass Spectrometry [thermofisher.com]

- 8. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.asm.org [journals.asm.org]

- 11. ijper.org [ijper.org]

- 12. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchr.org [jchr.org]

- 14. shimadzu.at [shimadzu.at]

- 15. zefsci.com [zefsci.com]

- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common chromatographic issues encountered during the analysis of Darunavir-d9. The following resources offer direct solutions to problems of peak tailing and asymmetry in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for Darunavir-d9 in reversed-phase HPLC?

A1: Peak tailing for basic compounds like Darunavir-d9 is primarily caused by secondary interactions between the analyte and the stationary phase. The most common culprits include:

-